
2-Hydroxy-1,4-benzoquinone
Overview
Description
2-Hydroxy-1,4-benzoquinone, also known as hydroxy-para-benzoquinone, is an organic compound with the molecular formula C₆H₄O₃. It is formally derived from 1,4-benzoquinone by replacing one hydrogen atom with a hydroxyl group. This compound is one of the simplest hydroxyquinones and is known for its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-1,4-benzoquinone can be synthesized through the oxidation of 1,4-benzoquinone using hydrogen peroxide. The reaction typically involves the use of an acidic catalyst to facilitate the oxidation process . Another method involves the Thiele-Winter acetoxylation, where 1,4-benzoquinone derivatives react with acetic anhydride in the presence of an acidic catalyst, followed by hydrolysis to yield the hydroxyquinone .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of hydroquinone, which can be obtained through various routes, including the oxidation of diisopropylbenzene .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1,4-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form 1,4-benzoquinone and reduced back to hydroquinone . It also reacts with nucleophiles such as secondary amines and thiols to form corresponding derivatives .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of an acidic catalyst.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Secondary amines or thiols under mild conditions.
Major Products:
Oxidation: 1,4-Benzoquinone.
Reduction: Hydroquinone.
Substitution: 2,5-Diamino compounds and 2,5-dithioether derivatives.
Scientific Research Applications
Chemistry
- Synthesis Precursor : 2-Hydroxy-1,4-benzoquinone serves as a precursor in the synthesis of various organic compounds and dyes. Its ability to undergo redox reactions makes it valuable for creating more complex chemical structures.
- Coordination Chemistry : The compound's unique structure allows it to form complexes with metal ions, which can be used in developing magnetic materials and understanding photophysical properties .
Biology
- Metabolic Role : It plays a crucial role in the metabolism of phenolic compounds. Specifically, it is involved in the enzymatic conversion of 1,2,4-benzenetriol to 1,4-benzoquinone through redox reactions mediated by enzymes like 1,2,4-benzenetriol dehydrogenase.
- Antioxidant Activity : As a quinone, it exhibits antioxidant properties that can protect cells from oxidative stress. This activity is essential for maintaining cellular health and preventing damage from reactive oxygen species.
Medicine
- Antitumor Activity : Research indicates that this compound has potential antitumor effects. It has been shown to induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential use in developing new antibiotics .
Industry
- Natural Dyes and Pigments : Due to its vibrant color properties, this compound is utilized in producing natural dyes and pigments for textiles and other materials.
- Polymer Stabilization : It acts as a polymerization inhibitor in the production of resins and vinyl monomers, helping to stabilize these materials during processing .
Case Study 1: Antitumor Activity
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. One study demonstrated that treatment with this compound led to increased DNA cleavage mediated by topoisomerase IIalpha, suggesting a mechanism for its antitumor effects .
Case Study 2: Antimicrobial Effects
A study on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its effectiveness .
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,4-benzoquinone involves its interaction with various enzymes and molecular targets. It is converted to 1,4-benzoquinone by the enzyme this compound-2-reductase. This conversion is part of the metabolic pathway of phenols, where it acts as an intermediate . The compound also tends to dimerize spontaneously by forming peroxo bridges .
Comparison with Similar Compounds
1,4-Benzoquinone: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
2,5-Dihydroxy-1,4-benzoquinone: Contains an additional hydroxyl group, leading to different reactivity patterns.
2-Hydroxy-9,10-anthraquinone: A larger quinone with different biological activities.
Uniqueness: 2-Hydroxy-1,4-benzoquinone is unique due to its simple structure and the presence of a single hydroxyl group, which significantly influences its chemical reactivity and biological interactions. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Biological Activity
2-Hydroxy-1,4-benzoquinone (also known as this compound or HOQ) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimalarial, antioxidant, antibacterial, antitumor, and other pharmacological activities.
This compound is derived from the photolysis of 1,4-benzoquinone in aqueous solutions. This process generates equal amounts of this compound and hydroquinone . The compound can also be synthesized through various chemical modifications of benzoquinones to enhance its biological efficacy.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound and its derivatives. A series of derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, with IC50 values ranging from 0.77 to 4.05 µg/mL. Notably, a derivative with a butylaminomethyl group exhibited the strongest activity (IC50 = 0.77 µg/mL) . The structure-activity relationship indicates that the presence of aliphatic amino groups significantly enhances antimalarial efficacy.
Antioxidant Properties
The antioxidant activity of this compound has been documented in various studies. It acts by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in several diseases including cancer and neurodegenerative disorders.
Antibacterial and Antifungal Activities
This compound exhibits notable antibacterial activity against various bacterial strains. It has been shown to inhibit the growth of Bacillus subtilis and other pathogenic bacteria . Additionally, its antifungal properties have been demonstrated against fungi such as Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.
Antitumor Activity
The compound has garnered attention for its antitumor effects. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the generation of ROS and modulation of signaling pathways associated with cell survival and death . Its cytotoxic effects have been observed in different cancer cell lines, showcasing its potential as an anticancer agent.
Summary of Biological Activities
Case Studies and Research Findings
Several case studies have explored the pharmacological potential of this compound:
- Antimalarial Study : A study synthesized various derivatives showing that structural modifications significantly affected their biological activity against Plasmodium falciparum. The research concluded that specific functional groups enhance the antimalarial properties of these compounds .
- Antioxidant Research : Investigations into the antioxidant capacity demonstrated that this compound effectively reduces oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage-related diseases .
- Cytotoxicity Assessment : A study on the cytotoxic effects revealed that this compound induces cell death in several cancer cell lines through ROS-mediated pathways .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Hydroxy-1,4-benzoquinone, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via oxidation of 1,4-benzoquinone using hydrogen peroxide (H₂O₂) in the presence of an acidic catalyst (e.g., sulfuric acid). Optimal yields are achieved under controlled pH (acidic) and low-temperature conditions to prevent dimerization via peroxo bridges . Alternatively, Thiele-Winter acetoxylation involves reacting 1,4-benzoquinone derivatives with acetic anhydride and an acidic catalyst, followed by hydrolysis .
- Key Considerations : Monitor reaction progress using HPLC or TLC to avoid over-oxidation. Yield optimization requires balancing H₂O₂ concentration and catalyst activity to minimize side reactions.
Q. How does this compound participate in phenol metabolism, and what analytical techniques validate its role?
- Methodology : In microbial systems (e.g., Burkholderia spp.), the compound acts as an intermediate in phenol degradation pathways. Enzymes like 1,2,4-benzenetriol dehydrogenase catalyze its formation from 1,2,4-benzenetriol, while hydroxybenzoquinone reductase reverses this reaction .
- Validation : Use NADH-dependent spectrophotometric assays to track redox cycling. LC-MS or NMR confirms intermediate identity in metabolic flux studies .
Q. What spectroscopic techniques are effective for structural characterization of this compound?
- Methodology : Resonance Raman (RR) spectroscopy identifies key vibrational modes, such as the in-phase C=O symmetric stretch at 1666 cm⁻¹ (deprotonated state), with isotopic labeling (¹⁸O) inducing ~25 cm⁻¹ shifts . UV-Vis spectroscopy (λₘₐₐ ≈ 380–482 nm) monitors redox states in aqueous solutions .
- Best Practices : Perform measurements in buffered solutions to stabilize the quinone/hydroquinone equilibrium and avoid pH-dependent artifacts .
Advanced Research Questions
Q. How do Fe-superoxide dismutase (Fe-SOD) and this compound reductase prevent auto-oxidation in microbial degradation pathways?
- Mechanistic Insight : Fe-SOD scavenges superoxide radicals generated during 1,2,4-benzenetriol oxidation, stabilizing intermediates like this compound. The reductase then reduces it to 1,2,4-benzenetriol using NADH, bypassing non-enzymatic auto-oxidation to toxic quinones .
- Experimental Design : Purify enzymes via affinity chromatography and assess activity under anaerobic vs. aerobic conditions. Use stopped-flow kinetics to quantify radical scavenging efficiency .
Q. What is the role of this compound in photochemical degradation of 1,4-benzoquinone, and how do environmental factors modulate this process?
- Photolysis Mechanism : Under UV light, 1,4-benzoquinone undergoes hydroxylation in water to yield equimolar this compound and hydroquinone. This proceeds via free-radical pathways at high concentrations and non-radical pathways at low concentrations .
- Environmental Modulation : Vary pH (4–6) to suppress secondary reactions; acidic conditions favor benzene-1,2,4-triol formation. Use pulse radiolysis to track OH radical interactions and transient intermediates .
Q. How does this compound facilitate lignin-derived pollutant degradation in Phanerochaete chrysosporium?
- Pathway Analysis : Lignin peroxidase (LiP) cleaves chlorinated dioxins (e.g., 2,7-DCDD) to generate this compound as a key intermediate. Subsequent intracellular reduction yields 1,2,4-trihydroxybenzene, which undergoes dioxygenase-mediated ring cleavage .
- Methodology : Conduct enzyme assays with LiP and veratryl alcohol to enhance reaction rates. Use GC-MS to identify degradation products and isotopic labeling to trace carbon fate .
Q. What redox properties make this compound a potential catalyst in aerobic oxidation reactions?
- Redox Cycling : The compound’s quinone-hydroquinone redox couple enables electron transfer in aerobic systems. Derivatives like 5-tert-butyl-2-hydroxy-1,4-benzoquinone catalyze benzylic amine oxidation to imines via radical pathways .
- Optimization : Screen substituents (e.g., alkyl groups) to enhance catalytic stability. Use cyclic voltammetry to quantify redox potentials and EPR to detect radical intermediates .
Q. How do microbial consortia degrade this compound in contaminated environments?
- Biodegradation Pathways : Rhodococcus spp. employ NAD(P)H-dependent reductases to convert the compound to 1,2,4-trihydroxybenzene, which is further metabolized to maleylacetic acid . Cupriavidus spp. utilize hydroxyquinol pathways for chlorinated derivatives .
- Metagenomic Approaches : Use RNA-seq to identify upregulated reductase genes in contaminated soils. Apply stable isotope probing (SIP) with ¹³C-labeled quinones to track microbial assimilation .
Properties
IUPAC Name |
2-hydroxycyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLIMIJPIZGPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179468 | |
Record name | Hydroxyquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2474-72-8 | |
Record name | Hydroxyquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2474-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXY-1,4-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7I5HV2JFI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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